molecular formula C20H15ClN4O2 B2989068 1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-98-1

1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2989068
CAS RN: 941908-98-1
M. Wt: 378.82
InChI Key: XDCYSQZREKFLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biopharmaceutical Properties

A study developed a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starting from 2-chloropyridine-3-carboxylic acid. This method involves esterification, nucleophilic aromatic substitution, amide formation, and ring closure. The resulting structural diversity of these compounds showed significant variation in biopharmaceutical properties, such as solubility, permeability coefficients, and predicted human in vivo intrinsic clearance values, demonstrating their potential for diverse medicinal applications (Jatczak et al., 2014).

Antimicrobial Activity

Pyrido[1,2-a] pyrimidine derivatives, including Schiff bases of certain amino acids, were synthesized and showed variable antibacterial activities against strains like Pseudomonas aurginosa, Staphylococcus aureus, Bacillus subtilus, Candida albicans, and Escherichia coli. Some derivatives displayed promising results, indicating their potential as antibacterial and antifungal agents (Alwan et al., 2014).

Photophysical Properties and pH-Sensing Application

Research on pyrimidine-phthalimide derivatives demonstrated their potential in developing novel colorimetric pH sensors and logic gates for specific applications. These compounds, due to their donor–π–acceptor (D–π–A) structures, showed solid-state fluorescence emission and positive solvatochromism, highlighting their usefulness in photophysical research and application in pH sensing (Yan et al., 2017).

Urease Inhibition

Synthesis and characterization of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed their potential as urease inhibitors. Specific compounds exhibited significant activity, suggesting their utility in addressing conditions associated with urease-related issues (Rauf et al., 2010).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-16-5-2-1-4-15(16)13-24-17-6-3-9-23-18(17)19(26)25(20(24)27)12-14-7-10-22-11-8-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCYSQZREKFLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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